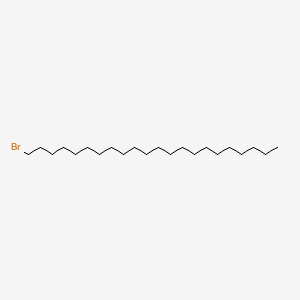

1-Bromodocosane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53991. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromodocosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOXLKAKUAASNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064510 | |

| Record name | 1-Bromodocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6938-66-5 | |

| Record name | 1-Bromodocosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromodocosane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Docosane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromodocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromodocosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromodocosane from 1-Docosanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromodocosane from its precursor, 1-docosanol. This compound, a long-chain alkyl bromide, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals where the introduction of a C22 alkyl chain is required. This document details established methodologies, providing in-depth experimental protocols, quantitative data, and purification techniques.

Overview of Synthetic Strategies

The conversion of a primary alcohol like 1-docosanol to its corresponding alkyl bromide is a fundamental transformation in organic chemistry. Several reliable methods are available, each with its own set of advantages and disadvantages regarding reaction conditions, yield, and substrate scope. This guide will focus on three prevalent and effective methods:

-

Reaction with Phosphorus Tribromide (PBr₃): A classic and efficient method for converting primary and secondary alcohols to alkyl bromides.

-

Reaction with Hydrobromic Acid (HBr) and a Catalyst: Typically utilizing a strong acid catalyst like sulfuric acid (H₂SO₄) to promote the substitution reaction.

-

The Appel Reaction: A milder method employing a combination of triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄).

The selection of a particular method will depend on factors such as the scale of the reaction, the desired purity of the product, and the sensitivity of any other functional groups present in the starting material.

Synthetic Methodologies and Experimental Protocols

Synthesis via Phosphorus Tribromide (PBr₃)

The reaction of 1-docosanol with phosphorus tribromide proceeds via an Sₙ2 mechanism, where the hydroxyl group is first converted into a good leaving group by the phosphorus reagent, followed by displacement by a bromide ion.[1][2] This method is generally high-yielding and avoids carbocation rearrangements.[2]

Reaction Scheme: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ (R = CH₃(CH₂)₂₁)

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 1-docosanol. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: The 1-docosanol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) within the flask and cooled in an ice bath to 0 °C. Phosphorus tribromide (a slight excess, e.g., 0.35-0.40 equivalents per equivalent of alcohol) is added dropwise via the dropping funnel with vigorous stirring.[1]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature and slowly poured into ice-cold water to quench the excess PBr₃. The organic layer is separated, washed sequentially with cold water, a dilute aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.[3]

Quantitative Data for PBr₃ Method (Analogous to C12 Alcohol):

| Parameter | Value/Condition |

| Reactants | 1-Dodecanol, Phosphorus Tribromide, Pyridine |

| Molar Ratio (Alcohol:PBr₃:Pyridine) | 1 : 0.5 : 1.1 |

| Temperature | -10 °C to 25 °C |

| Reaction Time | 2 hours |

| Solvent | Benzene (for work-up) |

| Reported Yield | ~85% (for a related reaction)[4] |

Synthesis via Hydrobromic Acid and Sulfuric Acid

This method involves the in-situ generation of HBr from a bromide salt (e.g., KBr or NaBr) and a strong acid, or the direct use of concentrated hydrobromic acid, with sulfuric acid acting as a dehydrating agent and catalyst to drive the reaction forward.[5][6]

Reaction Scheme: R-OH + HBr --(H₂SO₄)--> R-Br + H₂O (R = CH₃(CH₂)₂₁)

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: 1-Docosanol is added to the flask, followed by the cautious, portion-wise addition of concentrated hydrobromic acid (48%) and then concentrated sulfuric acid with cooling and stirring.

-

Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured into a separatory funnel containing ice water. The organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or hexane). The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by distillation under high vacuum or by recrystallization from a suitable solvent.

Quantitative Data for HBr/H₂SO₄ Method (Analogous to C12 Alcohol):

| Parameter | Value/Condition |

| Reactants | 1-Dodecanol, Hydrobromic Acid (48%), Sulfuric Acid (conc.) |

| Molar Ratio (Alcohol:H₂SO₄:HBr) | 1 : 0.75 : 2 |

| Temperature | 140 °C (oil bath) |

| Reaction Time | 5-6 hours |

| Solvent | None (neat reaction) |

| Reported Yield | 64% (for 1-bromododecane) |

Synthesis via the Appel Reaction

The Appel reaction provides a mild and often high-yielding method for converting alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane.[7][8] For the synthesis of this compound, carbon tetrabromide (CBr₄) is the bromine source.[9] The reaction proceeds with inversion of stereochemistry at the alcohol carbon.[9]

Reaction Scheme: R-OH + PPh₃ + CBr₄ → R-Br + Ph₃PO + CHBr₃ (R = CH₃(CH₂)₂₁)

Experimental Protocol:

-

Reaction Setup: A dry round-bottom flask is charged with 1-docosanol and triphenylphosphine under an inert atmosphere.

-

Reagent Addition: Anhydrous dichloromethane is added as the solvent, and the mixture is cooled to 0 °C in an ice bath. A solution of carbon tetrabromide in dichloromethane is added dropwise with stirring.[9]

-

Reaction: The reaction is typically stirred at 0 °C for a short period and then allowed to warm to room temperature, with the reaction progress monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is triturated with a non-polar solvent like hexane or pentane to precipitate the triphenylphosphine oxide byproduct, which is then removed by filtration.

-

Purification: The filtrate is concentrated, and the crude this compound is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether).[10]

Quantitative Data for Appel Reaction (General Protocol):

| Parameter | Value/Condition |

| Reactants | Alcohol, Triphenylphosphine, Carbon Tetrabromide |

| Molar Ratio (Alcohol:PPh₃:CBr₄) | 1 : 1.1 - 1.5 : 1.1 - 1.5 |

| Temperature | 0 °C to room temperature |

| Reaction Time | Typically 1-4 hours |

| Solvent | Dichloromethane, THF, or Toluene |

| Reported Yield | Generally high (>90% for some long-chain alcohols)[5] |

Purification and Characterization

Purification:

-

Washing: The crude product from the PBr₃ and HBr/H₂SO₄ methods is typically washed with water and a basic solution to remove inorganic impurities and unreacted acids.

-

Recrystallization: Due to its solid nature at room temperature, this compound can be effectively purified by recrystallization.[11][12][13] Suitable solvents include ethanol, acetone, or mixtures of polar and non-polar solvents like ethanol/water or hexane/acetone.[13]

-

Column Chromatography: For high purity, especially after the Appel reaction, column chromatography is the method of choice.[3][10][14] Given that this compound is a non-polar compound, a silica gel stationary phase with a non-polar mobile phase (e.g., hexane or petroleum ether) is effective.[10] Alkyl halides typically elute before more polar compounds like alcohols.[10]

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Table of Physicochemical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₂₂H₄₅Br |

| Molecular Weight | 389.50 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 44-46 °C |

| ¹H NMR (CDCl₃, δ) | ~3.41 (t, 2H, -CH₂Br), ~1.85 (quint, 2H, -CH₂CH₂Br), ~1.42 (m, 2H), ~1.25 (s, 36H), ~0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~33.9 (-CH₂Br), ~32.8, ~31.9, ~29.7 (multiple), ~29.6, ~29.5, ~29.4, ~29.3, ~28.7, ~28.1, ~22.7, ~14.1 (-CH₃) |

Visualizing the Workflow and Mechanisms

Caption: General experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of alcohol bromination using PBr₃.

Caption: Simplified mechanism of the Appel reaction for alcohol bromination.

References

- 1. New Pathway for Long-Chain n-Alkane Synthesis via 1-Alcohol in Vibrio furnissii M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Bromododecane | C12H25Br | CID 8919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Expression, purification and characterization of individual bromodomains from human Polybromo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Answered: H2SO4 ОН H2SO4 H20 PBR3 'CH3 | bartleby [bartleby.com]

- 12. researchgate.net [researchgate.net]

- 13. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 14. Sciencemadness Discussion Board - Diluted hydrobromic acid - Powered by XMB 1.9.11 [sciencemadness.org]

Solubility of 1-Bromodocosane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromodocosane. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document combines reported qualitative data with predicted solubility profiles based on the principle of "like dissolves like." Furthermore, a detailed experimental protocol for the determination of solubility using the shake-flask method with gravimetric analysis is provided to enable researchers to generate precise quantitative data.

Core Principles of this compound Solubility

This compound (C₂₂H₄₅Br) is a long-chain alkyl halide. Its molecular structure is dominated by a very long, nonpolar docosane (C₂₂) alkyl chain, with a single polar carbon-bromine bond at one end. This structure dictates its solubility behavior. The extensive nonpolar character of the molecule suggests that it will be most soluble in nonpolar organic solvents where London dispersion forces are the primary intermolecular interactions. Its solubility is expected to decrease as the polarity of the solvent increases. While the carbon-bromine bond does introduce a dipole moment, its effect is significantly outweighed by the large hydrophobic alkyl chain.

Data Presentation: Solubility of this compound

As specific quantitative solubility data for this compound is scarce in publicly accessible literature, the following table summarizes the available qualitative information and provides a predicted solubility profile across a range of common organic solvents. These predictions are based on established principles of chemical solubility.

| Solvent Class | Solvent | Predicted Solubility | Qualitative Data |

| Nonpolar Aprotic | Hexane | High | - |

| Toluene | High | - | |

| Polar Aprotic | Dichloromethane | Moderate to High | - |

| Tetrahydrofuran (THF) | Moderate | - | |

| Acetone | Low to Moderate | - | |

| Chloroform | Low to Moderate | Slightly Soluble | |

| Polar Protic | Ethanol | Low | - |

| Methanol | Low | Slightly Soluble |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This section details a robust and widely accepted method for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial for gravimetric analysis

-

Vacuum oven or desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that equilibrium with the solid phase is achieved. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the equilibration period.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment.

-

To further ensure the removal of all undissolved solids, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, take the sample from the upper portion of the liquid.

-

For complete removal of any remaining micro-particulates, filter the collected supernatant through a syringe filter that is compatible with the organic solvent. The first few drops of the filtrate should be discarded to saturate the filter material.

-

-

Gravimetric Analysis:

-

Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition or sublimation of the this compound.

-

Once all the solvent has been removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved solute by the volume of the filtrate that was evaporated.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromodocosane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the melting and boiling points of 1-Bromodocosane, a long-chain alkyl halide. The document outlines its key physical constants, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of this compound

This compound (C22H45Br) is a solid, long-chain alkyl bromide.[1] Its physical properties, particularly its melting and boiling points, are critical for its application in organic synthesis and materials science. These constants provide insights into its purity, molecular structure, and the intermolecular forces present.[2][3][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 44-46 °C | (lit.)[1][5][][7] |

| Boiling Point | 225 °C | at 0.6 mm Hg (lit.)[1][5][] |

| Alternate Boiling Point | 403.8 °C | at 760 mmHg[1] |

| Molecular Weight | 389.5 g/mol | |

| Appearance | Off-white solid | [1] |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental for compound identification and purity assessment.[2][8] The following are detailed methodologies for these measurements.

This method is widely used for determining the melting point of a crystalline solid.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry.[9] If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[9]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.[9]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[9] To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[9]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[8][9]

-

For an unknown compound, a preliminary rapid heating (10-20 °C per minute) can be performed to find an approximate melting range.[2][9]

-

For an accurate measurement, use a fresh sample. Heat rapidly to about 20 °C below the expected melting point (approx. 24 °C for this compound).[9]

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[2][8]

-

-

Recording the Melting Range:

Due to the high boiling point of this compound at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition. The Thiele tube method is a convenient micro-scale technique for this determination.[10]

Apparatus:

-

Thiele tube

-

Heat-resistant mineral oil

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source and manometer

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Setup: Attach a small test tube containing 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[10]

-

Capillary Insertion: Place a capillary tube (the same type used for melting points) into the test tube with its open end down.[10]

-

Assembly: Clamp the Thiele tube and fill it with mineral oil until the side arm is about two-thirds full. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil.[10] Connect the side arm of the Thiele tube to a vacuum source with a manometer in the line.

-

Measurement:

-

Evacuate the system to the desired pressure (e.g., 0.6 mm Hg).

-

Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.[10]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point at that pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Recording the Boiling Point: The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the recorded pressure.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination and reporting of the physicochemical properties of a compound like this compound.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. This compound|lookchem [lookchem.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. adichemistry.com [adichemistry.com]

- 5. chemwhat.com [chemwhat.com]

- 7. This compound | 6938-66-5 [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 1-Bromodocosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 1-bromodocosane. It includes detailed experimental protocols for acquiring these spectra and presents the quantitative data in a clear, tabular format for easy reference and comparison. A workflow for spectroscopic analysis is also visualized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (C₂₂H₄₅Br), both proton (¹H) and carbon-13 (¹³C) NMR spectra are essential for its characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons in its long alkyl chain. The protons closest to the electron-withdrawing bromine atom are the most deshielded and appear at the highest chemical shift.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.41 | Triplet | -CH₂-Br |

| ~1.85 | Multiplet | -CH₂-CH₂-Br |

| ~1.26 | Broad Singlet | -(CH₂)₁₉- |

| ~0.88 | Triplet | -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR spectrum, the carbon atom directly bonded to the bromine atom is the most deshielded.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~33.9 | -CH₂-Br |

| ~32.8 | -CH₂-CH₂-Br |

| ~29.7 - ~28.2 | -(CH₂)₁₈- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Experimental Protocol for NMR Spectroscopy

The following is a typical experimental protocol for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common solvent for non-polar compounds like this compound.[1]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: ~16 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: ~240 ppm

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and list the peak positions in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from the C-H and C-Br bonds.

IR Spectral Data

The key vibrational modes observed in the IR spectrum of this compound are summarized below.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H asymmetric stretching (CH₂) |

| 2853 | Strong | C-H symmetric stretching (CH₂) |

| 1465 | Medium | C-H scissoring (bending) (CH₂) |

| 720 | Medium | C-H rocking (long chain) |

| ~647 | Medium | C-Br stretching |

Note: The peak positions and intensities can be influenced by the sampling method (e.g., ATR, KBr pellet).

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and waxy samples like this compound.

1. Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free cloth.

-

Place a small amount of solid this compound directly onto the ATR crystal, ensuring good contact.

2. Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

3. Data Acquisition and Processing:

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectral data for a compound like this compound is illustrated below.

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromodocosane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromodocosane (CAS No. 6938-66-5), a long-chain alkyl bromide. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is an irritant and poses potential risks upon exposure.

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

Source: PubChem[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[1][2] In some individuals, exposure to highly irritating compounds can lead to reactive airways dysfunction syndrome (RADS), with asthma-like symptoms that may persist for months or years.[1]

-

Skin Contact: Causes skin irritation.[1][2] The material may exacerbate pre-existing dermatitis.[1] Entry into the bloodstream through cuts or abrasions may lead to systemic injury.[1]

-

Eye Contact: Causes serious eye irritation and potential damage.[1][2]

-

Ingestion: While not classified as harmful by ingestion due to a lack of data, ingestion should be avoided.[1]

-

Chronic Exposure: Cumulative effects may occur following repeated exposure. There is limited evidence suggesting it may be harmful to a fetus or embryo.[1] It is also suspected to be a carcinogen by the US Environmental Defense Scorecard.[1]

Environmental Hazards:

This compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] It is persistent in soil and water.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C22H45Br[2][3] |

| Molecular Weight | 389.50 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 44-46 °C[4][] |

| Boiling Point | 225 °C at 0.6 mm Hg[4][] |

| Flash Point | >110 °C (>230 °F)[1] |

| Solubility | Insoluble in water;[1] Soluble in chloroform (slightly) and methanol (slightly).[] |

| Density | 0.962 g/cm³[] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber, butyl rubber) and a lab coat or overalls.[1] Avoid exposing open cuts or irritated skin.[1]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.[7]

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Prevent the accumulation of dust in hollows and sumps.[1]

-

Empty containers may contain residual dust that can be explosive. Do not cut, drill, grind, or weld on or near such containers.[1]

Storage Conditions:

-

Keep containers tightly sealed.[1]

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[1][8]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

Ingestion: If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[7]

Fire and Explosion Hazard Data

-

Flammability: Combustible solid.[8]

-

Flash Point: >110 °C (>230 °F)[1]

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

-

Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Use dry cleanup procedures to avoid generating dust.[1]

-

Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a chemical waste container.[7]

-

Prevent the spill from entering storm sewers or waterways.[7]

-

-

Environmental Precautions: Contain spillage as it is toxic to aquatic life.[1]

Disposal Considerations

Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]

Experimental Protocols and Workflows

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

This guide is intended to provide comprehensive safety information. It is not a substitute for professional judgment and expertise. Always consult the most current Material Safety Data Sheet (MSDS) before handling any chemical.

References

- 1. szabo-scandic.com [szabo-scandic.com]

- 2. This compound | C22H45Br | CID 81355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemwhat.com [chemwhat.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-Bromododecane(143-15-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

A Technical Guide to Sourcing High-Purity 1-Bromodocosane for Research and Drug Development

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical determinant of experimental success and product quality. 1-Bromodocosane (C22H45Br), a long-chain alkyl bromide, is a key intermediate in various applications, including the synthesis of active pharmaceutical ingredients (APIs), the development of novel drug delivery systems, and in materials science. This guide provides an in-depth overview of commercial suppliers of high-purity this compound, guidance on supplier selection, and relevant experimental considerations.

Commercial Supplier Landscape for this compound

A survey of the chemical supplier market reveals several key vendors offering this compound at purities suitable for research and development purposes. The following table summarizes the offerings from prominent suppliers. It is important to note that availability and pricing are subject to change, and researchers should always request a current certificate of analysis (CoA) to verify purity and specifications.

| Supplier | Product Number(s) | Purity Specification(s) | Available Quantities |

| TCI America | B0392 | >98.0% (GC)[1] | 25 g, 250 g[2] |

| Sigma-Aldrich (Ambeed) | AMBH2D6FF18B | 95% | 5 g, 25 g, 100 g, 500 g |

| CymitQuimica (TCI) | 3B-B0392 | >98.0% (GC)[1] | 25 g, 250 g[1] |

| Lab Pro Inc. (TCI) | B0392-25G | Min. 98.0% (GC)[3] | 25 g[3] |

| LookChem (various) | Varies | >98.0% (GC), 95+%[4] | 25 g, 250 g (TCI); 1g, 5g, 10g, 25g (Matrix Scientific); 5g, 25g, 100g (Ambeed)[4] |

| Spectrum Chemical (TCI) | TCI-B0392 | Not specified | 25 g, 250 g[5] |

| BOC Sciences | Not specified | 95%[] | Not specified |

| Biosynth | GAA93866 | Not specified | Inquire for details |

Strategic Supplier Selection Workflow

The selection of a chemical supplier should be a systematic process to ensure the quality and consistency of the reagents procured. A well-defined workflow can mitigate risks associated with impurities and supply chain disruptions. The following diagram outlines a logical process for selecting a commercial supplier for high-purity this compound.

Key considerations during this process include verifying the supplier's quality control measures, such as ISO 9001 certification, and their ability to provide consistent lot-to-lot quality.[7][8] For critical applications in drug development, a supplier's adherence to Good Manufacturing Practices (GMP) may also be a deciding factor.[9]

Experimental Protocols and Applications

High-purity this compound is a versatile reagent in organic synthesis and drug delivery research. Its long alkyl chain imparts significant hydrophobicity, making it a valuable building block for molecules designed to interact with lipid membranes or to require long-chain modifications.

Synthesis of 1-Docosanol

One common application of this compound is in the synthesis of 1-docosanol, an antiviral agent. While direct reduction of docosanoic acid is a common route, this compound can be used in nucleophilic substitution reactions to introduce the docosyl group. A general procedure for the hydrolysis of an alkyl bromide to an alcohol is as follows:

Materials:

-

This compound

-

A suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMSO or acetone)

-

A hydroxide source (e.g., sodium hydroxide or potassium hydroxide)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Methodology:

-

Dissolve this compound in the chosen solvent system in a round-bottom flask equipped with a reflux condenser.

-

Add an aqueous solution of the hydroxide source to the flask.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess hydroxide with the acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude 1-docosanol.

-

Purify the product by recrystallization or column chromatography.

This is a generalized protocol, and the specific reaction conditions, such as temperature, reaction time, and solvent ratios, would need to be optimized for this specific substrate.

Application in Lipid Nanoparticle (LNP) Formulation

The hydrophobic nature of the docosyl chain makes this compound a relevant starting material for the synthesis of custom lipids for use in drug delivery systems, such as lipid nanoparticles (LNPs). LNPs are a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA vaccines. The lipid components of LNPs are critical for their stability, encapsulation efficiency, and transfection efficacy.

While this compound itself is not typically a direct component of LNP formulations, it can be used to synthesize novel cationic or ionizable lipids. These lipids are essential for complexing with the negatively charged nucleic acid cargo and facilitating its delivery into cells. The synthesis of such a lipid would involve reacting this compound with a suitable amine-containing headgroup.

The general workflow for developing and evaluating LNPs is outlined in the diagram below.

The successful formulation of LNPs is highly dependent on the purity of the lipid components.[10] The presence of impurities can affect the physical characteristics of the nanoparticles, their stability, and their biological activity. Therefore, the use of high-purity starting materials like this compound is paramount in this application.

Conclusion

For researchers and drug development professionals, securing a reliable supply of high-purity this compound is a foundational step for successful and reproducible outcomes. By implementing a systematic supplier selection process and understanding the key applications and experimental considerations for this versatile reagent, scientists can enhance the quality and impact of their research. The information provided in this guide serves as a starting point for navigating the commercial landscape and technical utilization of high-purity this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound|lookchem [lookchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 7. How to Choose the Right Reagent Vendor: A Strategic Guide for Laboratory Procurement Teams | Resources | Government Scientific Source [resources.govsci.com]

- 8. Tips for Selecting Reputable Reagent Vendors | Lab Manager [labmanager.com]

- 9. Choosing the Right Reagent Supplier: What to Look for and Why It Matters? [merkel.co.il]

- 10. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Storage Conditions for 1-Bromodocosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions for 1-Bromodocosane, grounded in available chemical safety and stability data. The information herein is intended to ensure the long-term integrity and purity of the compound for research, development, and manufacturing purposes.

Introduction

This compound (C22H45Br) is a long-chain alkyl bromide, a class of organic compounds utilized in various synthetic applications, including as intermediates in the pharmaceutical and materials science industries. The efficacy and safety of these applications are directly dependent on the purity and stability of the starting materials. Improper storage can lead to degradation, compromising experimental outcomes and product quality. This guide outlines the optimal conditions for the storage of this compound to maintain its chemical integrity.

Chemical Stability Profile

This compound is generally considered a stable compound under standard conditions.[1] However, like other bromoalkanes, its stability can be influenced by several factors, including temperature, light, and the presence of incompatible substances.

-

Thermal Stability: While specific thermal decomposition data for this compound is not extensively available, long-chain alkanes are typically stable at ambient temperatures. Elevated temperatures, however, can increase the rate of potential degradation reactions.

-

Hydrolytic Stability: Bromoalkanes can undergo hydrolysis to form the corresponding alcohol and hydrobromic acid.[2] The rate of this reaction is influenced by factors such as temperature and the presence of moisture.

-

Photostability: Exposure to light, particularly ultraviolet radiation, can induce photodissociation of the carbon-bromine bond in bromoalkanes, leading to the formation of radical species and subsequent degradation products.[3][4]

-

Reactivity with Incompatible Substances: this compound is incompatible with strong oxidizing agents.[1] Contact with such substances can lead to vigorous reactions and decomposition of the compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are a synthesis of information from various chemical suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-10°C (Refrigerated) or Room Temperature | Storing at refrigerated temperatures (0-10°C) is often recommended to minimize any potential thermal degradation or hydrolysis.[5] However, some suppliers indicate that storage at room temperature is also acceptable.[1] For long-term storage, refrigeration is the preferred option to ensure maximum stability. |

| Atmosphere | Store in a dry environment. | Minimizing exposure to moisture is crucial to prevent hydrolysis.[2] |

| Light | Protect from light. | To prevent photodissociation, this compound should be stored in an opaque or amber container.[3][4] |

| Container | Original, tightly sealed container. | A tightly sealed container prevents the ingress of moisture and atmospheric contaminants. |

| Ventilation | Store in a well-ventilated area. | This is a general good laboratory practice for storing chemicals. |

Incompatible Materials

To prevent hazardous reactions and degradation of this compound, it is imperative to store it away from the following incompatible materials:

-

Strong Oxidizing Agents: Avoid storage near strong oxidizing agents.[1]

Experimental Protocol: A Generalized Approach for Stability Testing

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (high purity)

-

Amber glass vials with inert caps

-

Environmental chambers with controlled temperature and humidity

-

Analytical instrumentation (e.g., HPLC, GC-MS, NMR)

Methodology:

-

Initial Characterization:

-

Obtain a baseline analysis of a control sample of this compound for purity and identity using appropriate analytical techniques (e.g., HPLC for purity, NMR for structure confirmation).

-

-

Sample Preparation:

-

Aliquot this compound into multiple amber glass vials.

-

Tightly seal the vials with inert caps.

-

-

Storage Conditions:

-

Long-Term (Real-Time) Stability: Store a set of samples under the recommended storage conditions (e.g., 5°C ± 3°C).

-

Accelerated Stability: Store another set of samples at elevated temperatures (e.g., 40°C ± 2°C) and controlled relative humidity (e.g., 75% RH ± 5%).

-

Photostability: Expose a set of samples to a controlled light source (e.g., ICH-compliant photostability chamber) while maintaining a constant temperature. A control set should be wrapped in aluminum foil to exclude light.

-

-

Time Points for Analysis:

-

Long-Term: Analyze samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Analyze samples at 0, 1, 2, 3, and 6 months.

-

Photostability: Analyze samples after a defined period of light exposure as per ICH guidelines.

-

-

Analytical Testing:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Quantify the amount of this compound and detect any degradation products using a validated stability-indicating HPLC or GC method.

-

Identity: Confirm the chemical structure using techniques like NMR or MS, especially if significant degradation is observed.

-

-

-

Data Analysis:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Identify and, if possible, quantify any significant degradation products.

-

Determine the rate of degradation under accelerated conditions to predict the shelf-life under long-term storage conditions.

-

Logical Workflow for Storage Decisions

The following diagram illustrates a logical workflow for determining the appropriate storage conditions for this compound based on its intended use and storage duration.

Caption: Workflow for this compound Storage Decisions.

Conclusion

The stability and purity of this compound are best maintained by adhering to proper storage protocols. Key considerations include storage in a cool, dry, and dark environment, preferably under refrigeration for long-term storage. It is crucial to use tightly sealed, opaque containers and to avoid contact with incompatible substances, particularly strong oxidizing agents. For critical applications, conducting in-house stability studies based on the generalized protocol provided is recommended to establish a definitive shelf-life under specific laboratory conditions.

References

- 1. This compound | 6938-66-5 [chemicalbook.com]

- 2. Hydrolysis of Halogenoalkanes | Algor Cards [cards.algoreducation.com]

- 3. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quaternary Ammonium Salts Using 1-Bromodocosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium salts (QAS) are a versatile class of organic compounds characterized by a central positively charged nitrogen atom bonded to four organic substituents. The presence of a long alkyl chain, such as the docosyl (C22) group derived from 1-bromodocosane, imparts unique physicochemical properties to these molecules, making them highly valuable in various scientific and industrial applications. This document provides detailed application notes and experimental protocols for the synthesis of several docosyl-containing QAS, focusing on their applications as antimicrobial agents and surfactants, which are of particular interest in drug development and material science.

The primary synthetic route to QAS is the Menschutkin reaction, a nucleophilic substitution reaction where a tertiary amine reacts with an alkyl halide.[1] In the context of this document, this compound serves as the long-chain alkyl halide. The general reaction scheme is as follows:

Where R₃N represents a tertiary amine.

The reaction conditions, such as solvent, temperature, and reaction time, can be tailored to optimize the yield and purity of the desired QAS. The choice of the tertiary amine allows for the fine-tuning of the properties of the resulting QAS.

Applications of Docosyl-Containing Quaternary Ammonium Salts

The long C22 alkyl chain of docosyl-containing QAS provides a strong hydrophobic character, which, combined with the hydrophilic quaternary ammonium headgroup, results in potent surfactant and antimicrobial properties.

Antimicrobial Agents

Long-chain QAS are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[2][3] The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The long alkyl chain enhances this activity by facilitating the insertion of the molecule into the lipid bilayer of the cell membrane. The antimicrobial efficacy of n-alkyltrimethylammonium bromides has been shown to be related to the alkyl chain length, with significant activity observed for chain lengths up to C22.[3][4]

Surfactants in Drug Delivery and Formulations

The amphiphilic nature of docosyl-containing QAS makes them effective surfactants.[5] They can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drug molecules and enhancing their solubility and bioavailability. This property is particularly valuable in the formulation of poorly water-soluble drugs. The critical micelle concentration (CMC) is a key parameter for surfactants, representing the concentration at which micelles begin to form. For long-chain QAS, the CMC generally decreases as the alkyl chain length increases.[6]

Experimental Protocols

The following protocols describe the synthesis of three different quaternary ammonium salts from this compound: Docosyltrimethylammonium bromide, N-Docosyl-N,N-dimethylethanolammonium bromide, and Docosylpyridinium bromide.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and some tertiary amines can be irritating to the skin and respiratory tract.

Protocol 1: Synthesis of Docosyltrimethylammonium Bromide

Reaction:

Materials:

-

This compound (C₂₂H₄₅Br)

-

Trimethylamine ((CH₃)₃N), 33 wt. % solution in ethanol

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

Diethyl ether or Hexane (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in acetonitrile or THF.

-

Add a stoichiometric excess (typically 1.5 equivalents) of trimethylamine solution to the flask.[7]

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 60-80 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a white precipitate of the quaternary ammonium salt may form.[7]

-

Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Wash the crude product with a non-polar solvent such as diethyl ether or hexane to remove any unreacted this compound and other non-polar impurities.[5]

-

Dry the purified docosyltrimethylammonium bromide under vacuum.

Characterization: The structure and purity of the synthesized compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[8][9]

Protocol 2: Synthesis of N-Docosyl-N,N-dimethylethanolammonium Bromide

Reaction:

Materials:

-

This compound (C₂₂H₄₅Br)

-

N,N-Dimethylethanolamine ((CH₃)₂NCH₂CH₂OH)

-

Ethanol or Isopropanol

-

Diethyl ether or Hexane (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or isopropanol.

-

Add a slight stoichiometric excess (typically 1.1-1.2 equivalents) of N,N-dimethylethanolamine to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 48-72 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/diethyl ether mixture) or by washing thoroughly with a non-polar solvent like hexane to remove unreacted starting materials.

-

Dry the purified N-Docosyl-N,N-dimethylethanolammonium bromide under vacuum.

Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Protocol 3: Synthesis of Docosylpyridinium Bromide

Reaction:

Materials:

-

This compound (C₂₂H₄₅Br)

-

Pyridine (C₅H₅N)

-

Toluene or Acetonitrile

-

Diethyl ether or Hexane (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in toluene or acetonitrile.

-

Add a stoichiometric excess (typically 1.2-1.5 equivalents) of pyridine to the solution.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent, typically 80-110 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, docosylpyridinium bromide, will likely precipitate as a solid.

-

Collect the solid product by filtration.

-

Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and impurities.

-

Dry the purified docosylpyridinium bromide under vacuum.

Characterization: Confirm the structure and purity of the synthesized docosylpyridinium bromide using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[10]

Data Presentation

The following tables summarize typical reaction conditions and physicochemical properties of long-chain quaternary ammonium salts synthesized from this compound and other long-chain alkyl bromides. Due to the limited availability of specific data for this compound, data for closely related long-chain QAS are also included for comparative purposes.

Table 1: Summary of Synthesis Parameters for Long-Chain Quaternary Ammonium Salts

| Quaternary Ammonium Salt | Tertiary Amine | Alkyl Bromide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Docosyltrimethylammonium bromide | Trimethylamine | This compound | Acetonitrile/Ethanol | 60-80 | 24-48 | High (est.) | General Protocol |

| Dodecyltrimethylammonium bromide | Trimethylamine | 1-Bromododecane | Acetonitrile | 80 | - | 80 | [5] |

| N-Docosyl-N,N-dimethylethanolammonium bromide | N,N-Dimethylethanolamine | This compound | Ethanol | 80-90 | 48-72 | High (est.) | General Protocol |

| Docosylpyridinium bromide | Pyridine | This compound | Toluene | 110 | 24-48 | High (est.) | General Protocol |

Note: "High (est.)" indicates that high yields are expected based on similar reactions, but specific quantitative data for this compound were not found in the searched literature.

Table 2: Physicochemical and Antimicrobial Properties of Long-Chain Quaternary Ammonium Salts

| Quaternary Ammonium Salt | Alkyl Chain | CMC (mM) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| Behenyltrimethylammonium Chloride | C22 | - | - | - | [8] |

| n-Alkyltrimethylammonium bromides (C22) | C22 | - | >1000 | >1000 | [4] |

| n-Hexadecyltrimethylammonium bromide | C16 | ~0.9 | 1-10 | 10-100 | [4] |

| Dodecyltrimethylammonium bromide | C12 | ~15 | 1-10 | 10-100 | [4] |

Note: The antimicrobial activity of n-alkyltrimethylammonium bromides shows a "cut-off" effect, where the activity decreases for very long alkyl chains (like C22) under the tested conditions.[4] This highlights the importance of optimizing the alkyl chain length for specific applications.

Visualizations

Synthesis Workflow

The general workflow for the synthesis of quaternary ammonium salts from this compound via the Menschutkin reaction is depicted below.

Caption: General workflow for the synthesis and purification of quaternary ammonium salts.

Antimicrobial Mechanism of Action

The proposed mechanism of antimicrobial action for quaternary ammonium salts involves the disruption of the microbial cell membrane.

Caption: Proposed mechanism of antimicrobial action of QAS.

Conclusion

The synthesis of quaternary ammonium salts using this compound provides access to a range of valuable long-chain cationic compounds with significant potential in drug development and material science. The protocols outlined in this document, based on the robust Menschutkin reaction, can be adapted for the synthesis of various docosyl-containing QAS. The resulting compounds exhibit interesting properties as antimicrobial agents and surfactants, although further optimization of the alkyl chain length may be necessary for specific biological applications. The provided information serves as a comprehensive guide for researchers and scientists interested in the synthesis and application of these promising molecules.

References

- 1. Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Dodecyltrimethylammonium Bromide synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

Application Note: Protocol for Forming Self-Assembled Monolayers with 1-Bromodocosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. They are a powerful tool for modifying surface properties, enabling advancements in biosensors, drug delivery, and materials science. 1-Bromodocosane (C22H45Br) is a long-chain alkyl bromide that can be used to form SAMs, introducing a terminal bromide group that can serve as a reactive site for further chemical modifications. This document provides a generalized protocol for the formation of this compound SAMs on common substrates such as silicon wafers with a native oxide layer and gold surfaces. The protocols and characterization data presented are based on established methods for similar long-chain alkyl-based SAMs due to the limited availability of specific experimental data for this compound.

Data Presentation

The successful formation of a this compound SAM can be verified by a combination of surface characterization techniques. The following tables provide expected or representative quantitative data for well-formed long-chain alkyl SAMs. Researchers should use these as a guide and populate them with their own experimental results.

Table 1: Expected Contact Angle Measurements

| Substrate | Liquid | Expected Contact Angle (θ) |

| Bare Silicon (SiO2) | Deionized Water | < 20° |

| This compound SAM on Silicon | Deionized Water | 90° - 110° |

| Bare Gold | Deionized Water | ~70° - 80° |

| This compound SAM on Gold | Deionized Water | 90° - 110° |

Table 2: Ellipsometric Thickness and AFM Roughness Data

| SAM System | Theoretical Thickness | Expected Ellipsometric Thickness | Typical RMS Roughness (AFM) |

| This compound on Silicon/Gold | ~2.5 - 3.0 nm | ~2.0 - 2.8 nm | < 0.5 nm |

Note: Theoretical thickness is estimated based on the molecular length of this compound. The actual ellipsometric thickness will depend on the tilt angle of the molecules on the surface.

Experimental Protocols

Protocol 1: Formation of this compound SAM on a Silicon Substrate

This protocol describes the formation of a this compound SAM on a silicon wafer with a native oxide layer. The primary attachment mechanism is expected to be a hydrolysis and condensation reaction between a suitable headgroup (if this compound is modified to have one, such as a silane) and the hydroxyl groups on the silicon oxide surface. For direct deposition, physisorption would be the primary mechanism.

Materials:

-

This compound

-

Silicon wafers

-

Anhydrous Toluene or Hexane

-

Ethanol (absolute)

-

Sulfuric Acid (H₂SO₄)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Deionized (DI) water

-

High-purity nitrogen or argon gas

Equipment:

-

Sonicator

-

Oven or hotplate

-

Glass beakers and petri dishes

-

Tweezers

Procedure:

-

Substrate Cleaning (Piranha Solution - EXTREME CAUTION):

-

In a fume hood, prepare a Piranha solution by slowly adding 1 part of H₂O₂ (30%) to 3 parts of concentrated H₂SO₄ in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE).

-

Immerse the silicon wafers in the Piranha solution for 15-30 minutes.

-

Carefully remove the wafers and rinse them extensively with DI water.

-

Rinse the wafers with ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane in a clean, dry glass container. To minimize water content, which can interfere with the self-assembly of silane-modified molecules, the use of a glovebox is recommended.

-

-

SAM Deposition:

-

Immerse the cleaned and dried silicon wafers into the this compound solution.

-

Seal the container to prevent solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

-

-

Rinsing and Drying:

-

Remove the substrates from the solution.

-

Rinse the wafers sequentially with fresh anhydrous toluene (or hexane) and then with ethanol to remove any non-chemisorbed molecules.

-

Dry the functionalized wafers under a stream of high-purity nitrogen gas.

-

For some applications, a post-deposition annealing step (e.g., 120°C for 30 minutes) can improve the quality of the monolayer, particularly for silane-based SAMs.

-

Protocol 2: Formation of this compound SAM on a Gold Substrate

This protocol outlines the formation of a this compound SAM on a gold surface. While alkanethiols are the standard for gold SAMs, long-chain alkyl bromides can also form ordered layers through physisorption and van der Waals interactions.

Materials:

-

This compound

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Ethanol (absolute)

-

Deionized (DI) water

-

High-purity nitrogen or argon gas

Equipment:

-

Sonicator

-

UV-Ozone cleaner (optional)

-

Glass beakers and petri dishes

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Clean the gold substrates by sonicating them in ethanol for 10-15 minutes.

-

Rinse the substrates thoroughly with DI water and then with absolute ethanol.

-

Dry the substrates under a stream of dry nitrogen gas.

-

For a more rigorous cleaning, the substrates can be treated with a UV-Ozone cleaner for 10-15 minutes to remove organic contaminants.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure the compound is fully dissolved.

-

-

SAM Deposition:

-

Immerse the cleaned and dried gold substrates into the this compound solution.

-

Seal the container and leave it undisturbed for 24-48 hours at room temperature to allow for the self-assembly process.

-

-

Rinsing and Drying:

-

Remove the substrates from the solution.

-

Rinse the substrates thoroughly with fresh ethanol to remove any loosely bound molecules.

-

Dry the SAM-coated substrates with a gentle stream of nitrogen gas.

-

Visualizations

Caption: Experimental workflow for forming a this compound SAM on a silicon substrate.

Application Notes and Protocols: Surface Functionalization of Nanoparticles with 1-Bromodocosane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles with 1-Bromodocosane. The covalent grafting of this long-chain alkyl bromide onto a nanoparticle surface significantly increases its hydrophobicity. This modification is particularly advantageous for enhancing the loading capacity of hydrophobic therapeutic agents, improving nanoparticle stability in non-polar media, and modulating interactions with biological membranes. The protocols herein describe a representative method using silica nanoparticles as a model system, including their synthesis, surface activation, the grafting reaction with this compound, and comprehensive characterization techniques.

Application Notes

The surface chemistry of nanoparticles is a critical determinant of their functionality, dictating properties such as colloidal stability, biocompatibility, cellular uptake, and drug loading capacity.[1][2] Functionalization with long alkyl chains, such as the 22-carbon chain of this compound, transforms the nanoparticle surface from hydrophilic to highly hydrophobic. This engineered hydrophobicity is a key strategy for several advanced applications in drug delivery and materials science.

Key Applications:

-

Enhanced Loading of Hydrophobic Drugs: Many potent therapeutic molecules are poorly water-soluble. The hydrophobic core of polymeric nanoparticles or the hydrophobic surface layer created by this compound functionalization provides a favorable environment for encapsulating these drugs, potentially leading to higher drug loading and encapsulation efficiency compared to their unmodified counterparts.[3][4][5]

-